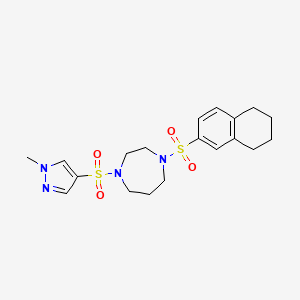

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane

CAS No.: 2034489-42-2

Cat. No.: VC5142204

Molecular Formula: C19H26N4O4S2

Molecular Weight: 438.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034489-42-2 |

|---|---|

| Molecular Formula | C19H26N4O4S2 |

| Molecular Weight | 438.56 |

| IUPAC Name | 1-(1-methylpyrazol-4-yl)sulfonyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-diazepane |

| Standard InChI | InChI=1S/C19H26N4O4S2/c1-21-15-19(14-20-21)29(26,27)23-10-4-9-22(11-12-23)28(24,25)18-8-7-16-5-2-3-6-17(16)13-18/h7-8,13-15H,2-6,9-12H2,1H3 |

| Standard InChI Key | IASZSDQHIWYHBS-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Introduction

The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane is a heterocyclic organic molecule with significant potential in medicinal chemistry. It is characterized by a diazepane core substituted with sulfonyl groups and a tetrahydronaphthalene moiety, which contribute to its biological activity. This compound belongs to the broader category of sulfonamide derivatives, known for their pharmacological versatility.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

-

Formation of the diazepane core through cyclization reactions involving amine precursors.

-

Functionalization with sulfonyl groups using sulfonation reagents (e.g., sulfonyl chlorides).

-

Attachment of the pyrazole and tetrahydronaphthalene moieties via nucleophilic substitution or coupling reactions.

Optimization of reaction conditions (e.g., solvent choice, temperature control) is critical for achieving high yields and purity.

Potential Applications in Medicinal Chemistry

This compound's structural features make it a candidate for various therapeutic applications:

-

Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties.

-

Anti-inflammatory Effects: The tetrahydronaphthalene moiety may enhance lipid solubility and bioavailability.

-

Enzyme Inhibition: Likely to interact with enzymes such as kinases or proteases.

Further investigations using molecular docking and in vitro assays are required to confirm these activities.

Research Findings on Related Compounds

Studies on structurally similar compounds provide insights into potential activities:

-

Sulfonamides have demonstrated efficacy in treating conditions like bacterial infections and cancer.

-

Diazepane derivatives are often explored for their neurological effects due to their ability to cross the blood-brain barrier.

Limitations and Future Directions

Despite its promising structure, the compound requires:

-

Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).

-

Toxicological evaluations to ensure safety for therapeutic use.

-

Structural modifications to improve specificity and potency against biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume